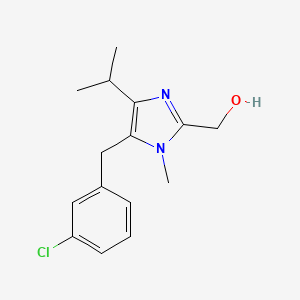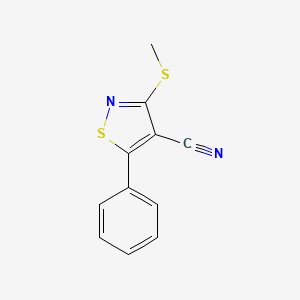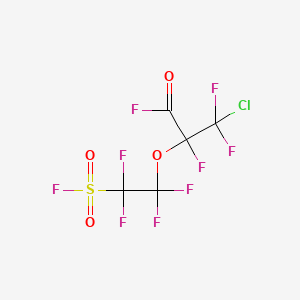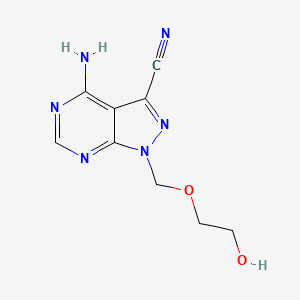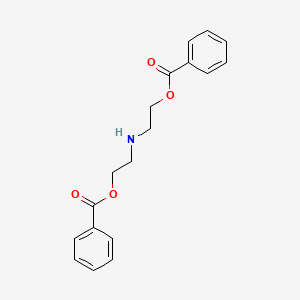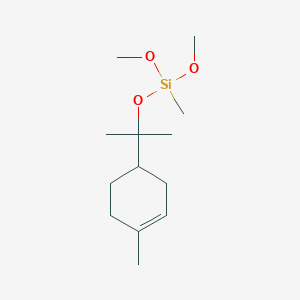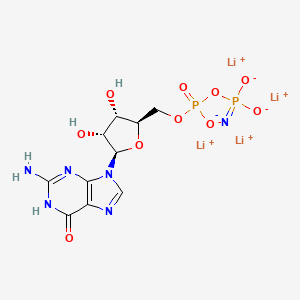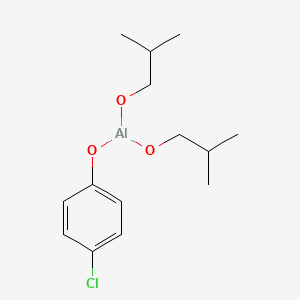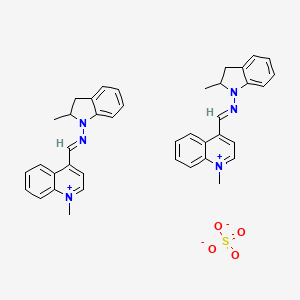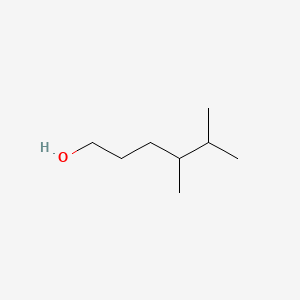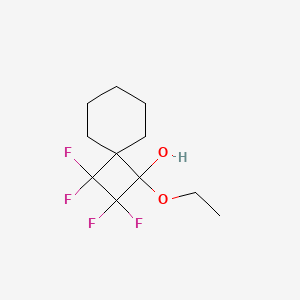
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol is a fluorinated organic compound with the molecular formula C11H16F4O2. It is characterized by its unique spiro structure, which includes a nonane ring system with four fluorine atoms and an ethoxy group attached to the spiro carbon.
Métodos De Preparación
The synthesis of 1-ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spiro ring system: This can be achieved through a cyclization reaction involving a suitable precursor, such as a fluorinated ketone.
Introduction of the ethoxy group: This step involves the reaction of the spiro compound with an ethylating agent, such as ethyl iodide, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure and properties make it a useful probe for studying biological systems, particularly in the context of fluorine’s effects on biological activity.
Medicine: Fluorinated compounds are often used in drug design due to their ability to enhance the metabolic stability and bioavailability of pharmaceuticals. This compound may serve as a precursor for the development of new drugs.
Mecanismo De Acción
The mechanism by which 1-ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through its fluorinated structure. The presence of fluorine atoms can affect the compound’s lipophilicity, electronic properties, and metabolic stability, thereby modulating its interactions with biological molecules .
Comparación Con Compuestos Similares
1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol can be compared with other similar compounds, such as:
- 1-ethoxy-2,2,3,3,3-pentafluoropropan-1-ol
- 2,2,3,3-tetrafluorospiro(3.5)nonan-1-one
- Cyclobutanol, 1-ethoxy-2,2,3,3-tetrafluoro-4,4-dimethyl-
- 1-Butanol,1-ethoxy-2,2,3,3,4,4,4-heptafluoro-
- 1-phenyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol
These compounds share similar structural features, such as the presence of fluorine atoms and spiro or cyclic systems. this compound is unique due to its specific combination of an ethoxy group and a tetrafluorinated spiro nonane ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
144194-02-5 |
|---|---|
Fórmula molecular |
C11H16F4O2 |
Peso molecular |
256.24 g/mol |
Nombre IUPAC |
1-ethoxy-2,2,3,3-tetrafluorospiro[3.5]nonan-1-ol |
InChI |
InChI=1S/C11H16F4O2/c1-2-17-11(16)8(6-4-3-5-7-8)9(12,13)10(11,14)15/h16H,2-7H2,1H3 |
Clave InChI |
TYRWQJNDOXERFY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C2(CCCCC2)C(C1(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


